molecular formula C12H18N4O2S B2432980 Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate CAS No. 338422-52-9

Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate

Cat. No. B2432980
M. Wt: 282.36
InChI Key: AAWTWERBKDODHW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound contains several reactive groups, such as the amino, cyano, and carboxylate groups, which could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, the cyano group could undergo addition reactions, and the carboxylate group could undergo esterification or amidation reactions .

Scientific Research Applications

Anticonvulsant Applications

Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate and its derivatives have been explored for their potential anticonvulsant properties. A study by Siddiqui et al. (2012) synthesized a series of compounds with a similar structure, finding that some displayed promising anticonvulsant profiles with low neurotoxicity. These compounds significantly increased gamma-aminobutyric acid (GABA) levels in rat brains, suggesting a potential mechanism for their anticonvulsant activity.

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related compounds. Krauze et al. (2005) detailed the synthesis of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, highlighting their reactivity and potential for biological applications. Similarly, Kubicki et al. (2000) analyzed the crystal structures of closely related anticonvulsant enaminones, providing insights into their molecular configurations and hydrogen bonding.

Anticancer Activity

The potential anticancer activity of related compounds has been investigated. Jiang et al. (2007) studied a compound with a similar structure, TM-208, and its metabolites in rat plasma and tissues. TM-208 showed excellent in vivo and in vitro anticancer activity, suggesting a pathway for developing new cancer treatments.

Pharmaceutical Research

There is ongoing pharmaceutical research into compounds with similar structures. Grimwood et al. (2011) studied a novel κ-opioid receptor antagonist with high affinity, indicating potential therapeutic applications in depression and addiction disorders.

Synthesis Efficiency

Research by Bayat et al. (2017) involved the synthesis of compounds with a similar structure, emphasizing the efficiency and dynamics of the synthetic process. The study highlights the importance of efficient synthesis methods in pharmaceutical research.

Aminomethylation Reactions

Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, closely related to the compound of interest, undergoes aminomethylation to form specific heterocycles, as demonstrated by Dotsenko et al. (2012). This process is essential for creating complex molecules for pharmaceutical applications.

properties

IUPAC Name

methyl 1-[(E)-1-amino-2-cyano-3-(methylamino)-3-sulfanylideneprop-1-enyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-15-11(19)9(7-13)10(14)16-5-3-8(4-6-16)12(17)18-2/h8H,3-6,14H2,1-2H3,(H,15,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWTWERBKDODHW-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)/C(=C(\N)/N1CCC(CC1)C(=O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate

Citations

For This Compound
1
Citations
V Veljkovic, N Veljkovic, JA Este… - Current medicinal …, 2007 - ingentaconnect.com
The development of a new therapeutic drug is a complex, lengthy and expensive process. On average, only one out of 10,000 - 30,000 originally synthesized compounds will clear all …
Number of citations: 81 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.